Etamiphylline

Description

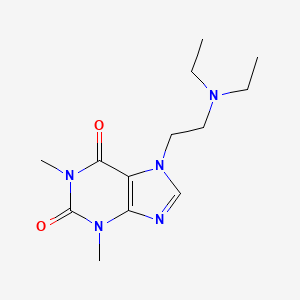

Structure

3D Structure

Properties

IUPAC Name |

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKLBIOQCIORSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17140-68-0 (mono-hydrochloride) | |

| Record name | Etamiphyllin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10861866 | |

| Record name | Etaminophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etamiphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

314-35-2, 59547-58-9 | |

| Record name | Etamiphyllin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etamiphyllin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamiphyllin heparinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059547589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etamiphylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13592 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etamiphylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etaminophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etamiphyllin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAMIPHYLLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/221A91BQ2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etamiphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 °C | |

| Record name | Etamiphylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Etamiphylline: A Technical Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etamiphylline (B1195060), a synthetic xanthine (B1682287) derivative, has been investigated for its potential therapeutic effects as a smooth muscle relaxant, cardiac stimulant, and respiratory stimulant. Its mechanism of action is believed to be multifactorial, primarily revolving around the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine (B11128) receptors, pathways it shares with other methylxanthines like theophylline (B1681296). However, clinical evidence supporting its efficacy, particularly as a potent bronchodilator in humans, remains limited, with some studies indicating poor to absent effects compared to theophylline.[1][2][3] This technical guide provides a comprehensive overview of the putative molecular mechanisms of this compound, drawing upon the broader understanding of xanthine pharmacology. It details generalized experimental protocols for assessing its biochemical interactions and presents its proposed signaling pathways through structured diagrams. Due to a notable scarcity of direct quantitative data for this compound in publicly available literature, this paper will also draw comparisons with its parent compound, theophylline, to provide a contextual pharmacological framework.

Introduction

This compound (7-(2-diethylaminoethyl)theophylline) is a methylxanthine derivative structurally related to theophylline.[4] Like other xanthines, it has been explored for its utility in respiratory and cardiovascular conditions. The primary proposed mechanisms of action for this compound are twofold: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. Both actions contribute to its physiological effects, which include relaxation of smooth muscle, particularly in the bronchi, stimulation of the central nervous system, and positive inotropic and chronotropic effects on the heart. Despite its structural similarity to theophylline, this compound's clinical performance has been a subject of debate, with several studies highlighting its limited efficacy as a bronchodilator.[1][2]

Putative Mechanisms of Action

The precise and quantitatively defined mechanism of action of this compound is not well-documented in existing literature. However, based on its structural class, its pharmacological effects are largely inferred from the well-established mechanisms of theophylline.

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives are known non-selective inhibitors of phosphodiesterases, a superfamily of enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] By inhibiting PDEs, this compound is proposed to increase intracellular concentrations of these second messengers.

-

Increased cAMP in Airway Smooth Muscle: Elevated cAMP levels in airway smooth muscle cells lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets, resulting in the sequestration of intracellular calcium and a decrease in the activity of myosin light-chain kinase (MLCK). This cascade of events leads to smooth muscle relaxation and bronchodilation.

-

Anti-inflammatory Effects: Increased intracellular cAMP also has anti-inflammatory effects by inhibiting the release of inflammatory mediators from mast cells, eosinophils, and T-lymphocytes.

Adenosine Receptor Antagonism

This compound is also presumed to act as a non-selective antagonist at adenosine receptors (A1, A2A, A2B, and A3).[7] Adenosine, an endogenous nucleoside, plays a significant role in various physiological processes, including bronchoconstriction and neurotransmission.

-

Bronchial Effects: In the airways, adenosine can induce bronchoconstriction in asthmatic patients by acting on A1 and A2B receptors on mast cells and smooth muscle. By blocking these receptors, this compound is expected to counteract this effect.

-

Cardiovascular and CNS Effects: Antagonism of A1 receptors in the heart can lead to increased heart rate and contractility. In the central nervous system, adenosine receptor blockade results in stimulant effects, including increased respiratory drive.

Quantitative Data

A thorough review of the scientific literature reveals a significant lack of specific quantitative data for this compound's binding affinities and inhibitory concentrations. To provide a frame of reference, the following table presents data for the related and more extensively studied xanthine, theophylline.

| Parameter | Theophylline | This compound | Reference |

| Adenosine Receptor Binding Affinity (Ki) | |||

| A1 Receptor | 14 µM (rat brain) | Data not available | [8] |

| A2A Receptor | 14 µM (rat brain) | Data not available | [8] |

| Phosphodiesterase Inhibition (IC50) | |||

| Non-selective PDE | ~100-1000 µM | Data not available | [5] |

Note: The provided data for theophylline is context-dependent and can vary based on the specific tissue, species, and experimental conditions. The absence of data for this compound underscores the need for further research to quantitatively characterize its pharmacological profile.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound. These protocols are based on standard practices for studying xanthine derivatives.

Adenosine Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for different adenosine receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express the target adenosine receptor subtype (e.g., rat brain for A1, striatum for A2A) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a specific radioligand for the target receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A), and varying concentrations of this compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-labeled antagonist (e.g., theophylline).

-

Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Phosphodiesterase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.

Methodology:

-

Enzyme and Substrate Preparation:

-

Obtain purified recombinant PDE isoenzymes.

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and a specific concentration of the cyclic nucleotide substrate (cAMP or cGMP). Include a radiolabeled version of the substrate (e.g., [³H]cAMP).

-

-

Inhibition Assay:

-

In a reaction tube, combine the PDE enzyme, the reaction buffer with the radiolabeled substrate, and varying concentrations of this compound.

-

Include control tubes with no inhibitor (for maximum enzyme activity) and with a known potent inhibitor (for background).

-

Initiate the reaction by adding the enzyme and incubate at 30-37°C for a fixed period.

-

-

Reaction Termination and Product Separation:

-

Stop the reaction by adding a stop solution (e.g., denaturing the enzyme by boiling or adding a specific inhibitor).

-

Add a second enzyme, such as snake venom nucleotidase, to convert the resulting 5'-AMP or 5'-GMP into adenosine or guanosine.

-

Separate the radiolabeled adenosine/guanosine product from the unreacted radiolabeled cAMP/cGMP substrate using anion-exchange chromatography.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity of the eluted product.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and logical relationships in the mechanism of action of this compound.

Caption: Proposed signaling pathway of this compound via PDE inhibition.

Caption: Proposed mechanism of this compound as an adenosine receptor antagonist.

Caption: Experimental workflow for determining the Ki of this compound.

Conclusion

This compound is a xanthine derivative with a pharmacological profile that is presumed to be similar to that of theophylline, involving the inhibition of phosphodiesterases and antagonism of adenosine receptors. These mechanisms theoretically support its use as a bronchodilator, as well as a cardiac and respiratory stimulant. However, a significant gap exists in the scientific literature regarding specific quantitative data on its potency and binding affinities. The clinical data available suggests that its efficacy, particularly in treating asthma, is substantially lower than that of theophylline. For drug development professionals and researchers, this compound serves as an example of how structural modifications to a known pharmacophore can significantly alter clinical utility. Further in-depth preclinical studies are warranted to fully characterize its mechanism of action and to rationalize its observed clinical performance. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

- 1. [Comparative study of the effect of a single oral dose of theophylline and etamiphyllin in children with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Poor bronchodilator effect of oral this compound in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Etamiphyllin | C13H21N5O2 | CID 28329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]

Etamiphylline: A Technical Overview of its Chemical Framework and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Dated: December 15, 2025

Abstract

Etamiphylline (B1195060), a synthetic xanthine (B1682287) derivative, has been investigated for its potential as a respiratory stimulant and bronchodilator. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and known biological activities. While its clinical efficacy has been a subject of debate, this document consolidates the available scientific information to serve as a foundational resource for researchers and professionals in drug development. The guide details its mechanism of action, which is believed to be analogous to other methylxanthines, involving the inhibition of phosphodiesterases and antagonism of adenosine (B11128) receptors. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise understanding.

Chemical Structure and Physicochemical Properties

This compound, systematically named 7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is a derivative of theophylline (B1681296).[1][2] The core of its structure is a purine-2,6-dione (B11924001) system, which is characteristic of the xanthine family of compounds. This bicyclic structure consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. Key substitutions on this xanthine nucleus include two methyl groups at positions 1 and 3, and a diethylaminoethyl group at position 7.[1][2]

The molecular formula of this compound is C₁₃H₂₁N₅O₂.[2][3] Its chemical structure is depicted in Figure 1.

Figure 1. 2D Chemical Structure of this compound.

A summary of its key identifiers and physicochemical properties is provided in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione | [3] |

| CAS Number | 314-35-2 | [2][3] |

| Molecular Formula | C₁₃H₂₁N₅O₂ | [2][3] |

| Synonyms | Etamiphyllin, Camphophyline, Millophylline, Soluphylline | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Reference |

| Molecular Weight | 279.34 | g/mol | [3] |

| Melting Point | 75 | °C | [3] |

| Boiling Point (Estimated) | 422.1 | °C | |

| Water Solubility (logS) | -4.97 (Calculated) | [4] | |

| logP (Octanol-Water) | -0.225 (Calculated) | [4] | |

| Physical Description | Solid | [3] |

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound, like other methylxanthines such as theophylline, are primarily attributed to two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[5][6][7]

Phosphodiesterase Inhibition and cAMP Signaling

Phosphodiesterases are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby terminating their signaling roles.[5] By inhibiting PDEs, this compound is proposed to increase intracellular concentrations of cAMP in airway smooth muscle cells.[5][8] This elevation in cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates several target proteins.[8] The downstream effects of PKA activation include the relaxation of airway smooth muscle, leading to bronchodilation.[8]

Figure 2. Proposed cAMP signaling pathway of this compound.

Adenosine Receptor Antagonism

Adenosine, an endogenous nucleoside, can cause bronchoconstriction in asthmatic patients by acting on adenosine receptors on the surface of various cells in the airways.[6] this compound is thought to act as a competitive antagonist at these receptors, thereby blocking the bronchoconstrictor effects of adenosine.[9]

Pharmacological Effects

Bronchodilator Activity

This compound has been investigated for its ability to relax the smooth muscles of the airways, which is the basis for its potential use in respiratory conditions characterized by bronchoconstriction, such as asthma.[1] However, clinical studies comparing its efficacy to the established bronchodilator theophylline have yielded conflicting results, with some studies suggesting that this compound is a weaker bronchodilator when administered orally.[10][11]

Anti-inflammatory Properties

Chronic inflammation is a key feature of asthma. Xanthine derivatives, including theophylline, have been shown to possess anti-inflammatory properties.[12] These effects are thought to be mediated, in part, by the inhibition of inflammatory cells and the modulation of cytokine production. While not extensively studied for this compound specifically, it is plausible that it shares some of these anti-inflammatory characteristics due to its structural similarity to theophylline.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound are not widely available in the public domain. However, based on the known mechanisms of action for related compounds, the following outlines of standard experimental workflows can be adapted for the study of this compound.

In Vivo Bronchodilator Effect Assessment

This protocol describes a general workflow for evaluating the bronchodilator effects of a test compound in an animal model of airway hyperresponsiveness.

Figure 3. Workflow for in vivo bronchodilator assessment.

Methodology:

-

Animal Model: An appropriate animal model, such as the guinea pig, is selected.

-

Baseline Measurement: Baseline airway resistance is measured using techniques like whole-body plethysmography.

-

Drug Administration: this compound is administered via a relevant route (e.g., oral, intravenous, or aerosol).[13]

-

Bronchoconstriction Induction: A bronchoconstricting agent, such as methacholine (B1211447) or histamine, is administered to induce airway narrowing.[13]

-

Airway Resistance Measurement: Airway resistance is measured again after the administration of the bronchoconstrictor.

-

Data Analysis: The change in airway resistance in the this compound-treated group is compared to a control group to determine the bronchodilator effect.

In Vitro Phosphodiesterase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against phosphodiesterase enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Purified phosphodiesterase enzyme and its substrate, cAMP, are prepared in an appropriate assay buffer.

-

Compound Incubation: The enzyme is incubated with varying concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of cAMP.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of remaining cAMP or the product of its hydrolysis (AMP) is quantified. This is often done using radioimmunoassay, enzyme-linked immunosorbent assay (ELISA), or fluorescence-based methods.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolic studies specifically for this compound are limited. However, as a derivative of theophylline, its pharmacokinetic profile is expected to share some similarities. Theophylline is primarily metabolized in the liver by cytochrome P450 enzymes.[14] The rate of metabolism can be influenced by various factors, including age, smoking status, and co-administration of other drugs.[14] this compound itself is metabolized, with N-deethylation and N-oxidation being identified as metabolic pathways in some animal studies.[15]

Conclusion

This compound is a xanthine derivative with a chemical structure and proposed mechanism of action similar to theophylline. While it has been explored for its bronchodilator properties, its clinical utility remains a subject of further investigation. This technical guide has summarized the currently available information on its chemical properties, biological activities, and potential signaling pathways. Further in-depth studies, including detailed experimental protocols and quantitative analysis of its interaction with molecular targets, are necessary to fully elucidate its pharmacological profile and therapeutic potential. This document serves as a foundational resource to guide future research and development efforts in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Etamiphyllin [webbook.nist.gov]

- 3. Etamiphyllin | C13H21N5O2 | CID 28329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Etamiphyllin (CAS 314-35-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A narrative review of theophylline: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]

- 7. Theophylline: recent advances in the understanding of its mode of action and uses in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cAMP regulation of airway smooth muscle function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antagonism of presynaptic adenosine receptors by theophylline 9-beta-D-riboside and 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Comparative study of the effect of a single oral dose of theophylline and etamiphyllin in children with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Poor bronchodilator effect of oral this compound in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xanthines and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciforschenonline.org [sciforschenonline.org]

- 14. Theophylline – Pharmacokinetics [sepia2.unil.ch]

- 15. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis of Etamiphylline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis pathways for Etamiphylline (7-(2-(diethylamino)ethyl)theophylline) and its derivatives. The document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area. Furthermore, it explores the key signaling pathways associated with these compounds, offering insights into their pharmacological mechanisms.

Core Synthesis of this compound

This compound, a xanthine (B1682287) derivative, is primarily synthesized through the N-alkylation of theophylline (B1681296) at the 7-position. The most common and direct method involves the reaction of theophylline with a suitable 2-(diethylamino)ethyl halide, typically in the presence of a base.

The general reaction scheme is as follows:

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on the synthesis of 7-substituted theophylline derivatives.

Materials:

-

Theophylline

-

2-(Diethylamino)ethyl chloride hydrochloride

-

Sodium carbonate (Na₂CO₃) or other suitable base

-

Dioxane or other suitable high-boiling point solvent

-

Ethyl acetate (B1210297)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Preparation of the free base: If starting with 2-(diethylamino)ethyl chloride hydrochloride, it should be converted to its free base before the reaction. This can be achieved by dissolving the hydrochloride salt in water and neutralizing it with a base like sodium carbonate, followed by extraction with an organic solvent.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve theophylline in a suitable organic solvent such as dioxane.

-

Addition of Reagents: Add a molar excess of a base, such as sodium carbonate, to the theophylline solution. Subsequently, add the 2-(diethylamino)ethyl chloride (free base) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 125°C for dioxane) and maintain it for several hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves modifications at the 7- and 8-positions of the theophylline scaffold.

Synthesis of 7-Substituted Theophylline Derivatives

A common precursor for various 7-substituted derivatives is 7-(2-chloroethyl)theophylline (B172990). This intermediate can be synthesized by reacting theophylline with 1,2-dichloroethane (B1671644).

Caption: General pathway for 7-substituted theophylline derivatives.

Procedure:

-

Dissolve theophylline in a 2N sodium hydroxide (B78521) solution and stir for 15 minutes.

-

Add 1,2-dichloroethane and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB).

-

Reflux the mixture for 2 hours.

-

After cooling, acidify the reaction mixture with a 10% hydrochloric acid solution.

-

Extract the product with ethyl acetate, and dry the organic layer over magnesium sulfate.

-

Evaporate the solvent to obtain the crude product, which can be further purified. A yield of 88% has been reported for this reaction.[1]

Procedure:

-

Dissolve 7-(2-chloroethyl)theophylline in ethanol (B145695) and stir for 15 minutes.

-

Add 1.5 equivalents of thiophenol to the solution.

-

Reflux the reaction mixture for 4 hours.

-

After cooling, neutralize the mixture with a 5% sodium hydrogen carbonate solution.

-

Extract the product with ethyl acetate and dry the organic phase over magnesium sulfate.

-

Evaporate the solvent and purify the crude product by chromatography on silica gel.[1]

Quantitative Data for Synthesized Theophylline Derivatives

The following table summarizes the reaction yields and melting points for a selection of synthesized 7-substituted theophylline derivatives.

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| 7-(2-Chloroethyl)theophylline | Theophylline | 1,2-Dichloroethane | 88 | 160 | [1] |

| 7-(2-Hydroxyethyl)theophylline | Theophylline | 2-Chloroethanol | 86 | - | [1] |

| 7-(Ethoxymethylbenzimidazolyl)theophylline | 7-(2-Hydroxyethyl)theophylline | Chloromethylbenzimidazole | 87 | 232-234 | [1] |

| 7-(Ethoxybenzyl)theophylline | 7-(2-Hydroxyethyl)theophylline | Benzyl chloride | 75 | >270 | [1] |

| 7-(Ethylthiobenzimidazolyl)theophylline | 7-(2-Chloroethyl)theophylline | 2-Mercaptobenzimidazole | 72 | 155 | [1] |

| 7-(2-Ethylthiophenyl)theophylline | 7-(2-Chloroethyl)theophylline | Thiophenol | 60 | >270 | [1] |

Signaling Pathways of this compound and its Derivatives

The pharmacological effects of this compound and its derivatives are primarily attributed to their action on two key signaling pathways, similar to other xanthines like theophylline.[2]

Phosphodiesterase (PDE) Inhibition

Xanthine derivatives, including this compound, act as non-selective inhibitors of phosphodiesterase (PDE) enzymes.[3][4] PDEs are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular processes. By inhibiting PDEs, this compound increases the intracellular concentrations of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, resulting in smooth muscle relaxation, particularly in the bronchi, which is beneficial in the treatment of asthma.[2]

Caption: this compound's role in PDE inhibition.

Adenosine Receptor Antagonism

This compound and its parent compound, theophylline, are also non-selective antagonists of adenosine receptors (A₁, A₂A, A₂B, and A₃).[5][6] Adenosine, a naturally occurring nucleoside, can cause bronchoconstriction in asthmatic patients. By blocking adenosine receptors, this compound can prevent this effect. However, this antagonism is also responsible for some of the side effects of xanthine derivatives, such as central nervous system stimulation and cardiac effects.[2] The behavioral effects of xanthines appear to be determined by their relative activity as adenosine receptor antagonists and as inhibitors of brain calcium-independent PDEs.[7]

Caption: Adenosine receptor antagonism by this compound.

Conclusion

The synthesis of this compound and its derivatives is a well-established process centered around the alkylation of the theophylline core. This guide has provided detailed insights into the synthetic methodologies, including specific experimental protocols and quantitative data, to aid researchers in this field. Understanding the underlying signaling pathways of phosphodiesterase inhibition and adenosine receptor antagonism is crucial for the rational design of new derivatives with improved therapeutic profiles and reduced side effects. Further research into selective PDE isoenzyme inhibitors and adenosine receptor subtype-specific antagonists derived from the theophylline scaffold holds promise for the development of novel therapeutics for respiratory and other diseases.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. litfl.com [litfl.com]

- 3. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. publications.ersnet.org [publications.ersnet.org]

- 5. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Caffeine and theophylline as adenosine receptor antagonists in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Etamiphylline: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline (also known as etofylline) is a synthetic xanthine (B1682287) derivative that has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally, it is a 7-substituted derivative of theophylline.[3] Despite its classification as a xanthine, its clinical efficacy has been a subject of debate, with some studies indicating poor to absent bronchodilator effects in humans.[4] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, intended to inform researchers and professionals in the field of drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound dictates its absorption, distribution, metabolism, and excretion. Quantitative data on these parameters are crucial for determining appropriate dosing regimens and understanding its behavior in the body.

Quantitative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters for this compound in healthy human volunteers following intravenous and oral administration is presented in Table 1.

| Parameter | Value | Route of Administration | Reference |

| Absorption | |||

| Bioavailability (F) | ~80% | Oral | [3] |

| Distribution | |||

| Volume of Distribution (Vd) | 0.60 L/kg | Intravenous | [3] |

| Metabolism | |||

| Primary Metabolites | Desethylthis compound, Demethylated this compound, N-oxide | Intravenous (in horses) | [5] |

| Elimination | |||

| Elimination Half-life (t½β) | 4.1 hours | Intravenous | [3] |

| Total Body Clearance (CL) | 0.106 L/kg/h | Intravenous | [3] |

| Renal Clearance | 0.017 L/kg/h | Intravenous | [3] |

| Percentage Excreted Unchanged in Urine | ~20% | Intravenous | [3] |

Note: The metabolism data is derived from a study in horses and may not be directly extrapolated to humans.

Pharmacodynamics

The pharmacodynamic properties of this compound are characteristic of the xanthine class of drugs, primarily involving the relaxation of bronchial smooth muscle.

Mechanism of Action

The bronchodilator effect of xanthine derivatives like this compound is primarily attributed to two main mechanisms:

-

Inhibition of Phosphodiesterase (PDE) Enzymes: By inhibiting PDE enzymes, particularly PDE3 and PDE4, this compound leads to an increase in intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP levels activate protein kinase A, which in turn phosphorylates and inactivates myosin light-chain kinase, resulting in the relaxation of airway smooth muscle.[1]

-

Antagonism of Adenosine Receptors: this compound can act as a non-selective antagonist of A1 and A2 adenosine receptors.[1] Adenosine can induce bronchoconstriction in sensitive individuals, and by blocking its receptors, this compound can contribute to bronchodilation.

The relative contribution of each of these mechanisms to the overall effect of this compound is not well-defined.

Signaling Pathway

The signaling cascade initiated by this compound leading to bronchodilation is depicted in the following diagram:

Caption: Signaling pathway of this compound leading to bronchodilation.

Experimental Protocols

Detailed experimental protocols for studies specifically investigating this compound are not widely available in the public domain. However, a general methodology for a human pharmacokinetic study of an orally administered bronchodilator can be outlined as follows.

Protocol: Single-Dose Oral Pharmacokinetic Study

1. Study Design:

-

A single-center, open-label, single-dose study in healthy adult volunteers.

-

Subjects would receive a single oral dose of this compound.

2. Subject Population:

-

Healthy, non-smoking male and female volunteers, aged 18-45 years.

-

Exclusion criteria would include a history of respiratory, cardiovascular, hepatic, or renal disease, and use of any medication for 2 weeks prior to the study.

3. Dosing:

-

A single oral dose of this compound (e.g., 200 mg) administered with a standardized volume of water after an overnight fast.

4. Blood Sampling:

-

Venous blood samples (approximately 5 mL) would be collected into heparinized tubes at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma would be separated by centrifugation and stored at -20°C until analysis.

5. Bioanalytical Method:

-

Plasma concentrations of this compound would be determined using a validated high-performance liquid chromatography (HPLC) method with UV detection.

6. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-∞, t½, CL/F, and Vd/F would be calculated using non-compartmental analysis.

7. Safety and Tolerability:

-

Adverse events would be monitored throughout the study. Vital signs (blood pressure, heart rate, respiratory rate, and temperature) would be recorded at regular intervals.

Experimental Workflow Diagram

The logical flow of a typical pharmacokinetic study is illustrated below.

Caption: A typical experimental workflow for a clinical pharmacokinetic study.

Conclusion

This compound is a xanthine derivative with modest pharmacokinetic properties and a pharmacodynamic profile characteristic of its class. The available data suggest a relatively short half-life and incomplete oral bioavailability. Its mechanism of action is believed to involve phosphodiesterase inhibition and adenosine receptor antagonism, leading to bronchodilation. However, the limited and sometimes contradictory clinical data on its efficacy warrant further investigation to fully elucidate its therapeutic potential. The information and protocols provided in this guide serve as a foundational resource for researchers and drug development professionals interested in the further study of this compound and related compounds.

References

Preliminary In-Vitro and In-Vivo Studies on Etamiphylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline, a xanthine (B1682287) derivative, has been investigated for its potential as a bronchodilator and respiratory stimulant.[1][2][3] This technical guide provides a comprehensive overview of the available preliminary in-vitro and in-vivo studies on this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows. While this compound has been the subject of some investigation, it is noteworthy that its clinical efficacy as a bronchodilator has been questioned in some human studies.[3][4]

In-Vivo Studies: Pharmacokinetics and Bronchodilator Efficacy

In-vivo research on this compound has primarily focused on its pharmacokinetic profile in humans and its comparative efficacy as a bronchodilator in pediatric patients with asthma.

Pharmacokinetic Profile in Humans

A key study investigated the serum concentrations and urinary excretion of this compound in healthy volunteers following both intravenous and oral administration. The results indicated that this compound does not metabolize into theophylline (B1681296) in-vivo.[5]

Data Summary: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Route of Administration |

| Dose | 200 mg | Intravenous & Oral |

| Bioavailability | ~80% | Oral |

| Peak Plasma Concentration (Cmax) | ~3.9 mg/L | Oral |

| Half-life (t½ β-phase) | 4.1 hours | Intravenous |

| Volume of Distribution (Vd) | 0.60 L/kg | Intravenous |

| Total Body Clearance | 0.106 L·kg⁻¹·h⁻¹ | Intravenous |

| Renal Clearance | 0.017 L·kg⁻¹·h⁻¹ | Intravenous |

| Percentage Excreted Unchanged in Urine | ~20% | Intravenous |

Data sourced from a cross-over study in healthy volunteers.[5]

Experimental Protocol: Pharmacokinetic Study

The pharmacokinetic parameters of this compound were determined in a cross-over study involving healthy human volunteers.

-

Study Design: A cross-over design was implemented where each volunteer received a 200 mg dose of this compound both intravenously and orally, with a washout period between administrations.

-

Sample Collection: Blood and urine samples were collected at predetermined time intervals following drug administration.

-

Analytical Method: Serum concentrations and urinary excretion of this compound were quantified using a validated analytical method, likely high-performance liquid chromatography (HPLC), a common technique for quantifying drug levels in biological fluids.[6]

-

Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using pharmacokinetic modeling software. Intravenous administration data was fitted to a two-compartment model, while oral administration data was described by a one-compartment model.[5]

Caption: Potential signaling pathway of this compound via PDE inhibition.

Conclusion

The preliminary in-vivo data suggests that this compound is orally bioavailable with a relatively short half-life in humans. [5]However, its efficacy as a bronchodilator, particularly in pediatric asthma, appears to be significantly less potent than theophylline. [4]The lack of comprehensive in-vitro studies elucidating its specific molecular interactions and signaling pathways represents a significant knowledge gap. Future research should focus on detailed in-vitro assays to determine its potency and selectivity for various phosphodiesterase isoforms and adenosine (B11128) receptors. Such studies would provide a clearer understanding of its pharmacological profile and help to rationalize the observed in-vivo effects. For drug development professionals, the existing data suggests that while this compound may have some systemic effects, its utility as a primary treatment for obstructive airway diseases is questionable based on current evidence.

References

- 1. Buy this compound | 314-35-2 [smolecule.com]

- 2. Etamiphyllin | C13H21N5O2 | CID 28329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. [Comparative study of the effect of a single oral dose of theophylline and etamiphyllin in children with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of etofylline after intravenous and oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assay of theophylline: in vivo and in vitro evaluation of dry chemistry and immunoassay versus high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Etamiphylline: A Technical Overview of its Biological Targets and Receptor Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etamiphylline (B1195060) is a synthetic xanthine (B1682287) derivative, structurally related to theophylline (B1681296) and caffeine, that has been investigated for its potential as a bronchodilator in the management of respiratory conditions such as asthma.[1][2] Like other methylxanthines, its pharmacological effects are primarily attributed to its interaction with key biological targets, namely adenosine (B11128) receptors and phosphodiesterase (PDE) enzymes.[3][4] This technical guide provides an in-depth analysis of the known biological targets of this compound, its receptor binding affinity, and the associated signaling pathways. Due to a scarcity of specific quantitative data for this compound in publicly available literature, data for the closely related and well-studied compound, theophylline, is presented as a proxy to infer the likely binding characteristics of this compound. This approach is based on the understanding that this compound shares pharmacodynamic properties with theophylline.[1]

Core Biological Targets

The primary molecular targets of this compound, like other xanthines, are:

-

Adenosine Receptors: this compound acts as a non-selective competitive antagonist at A1, A2A, A2B, and A3 adenosine receptors.[3] By blocking these receptors, it inhibits the effects of endogenous adenosine, a nucleoside that plays a significant role in various physiological processes, including bronchoconstriction.[4]

-

Phosphodiesterases (PDEs): this compound is a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE3 and PDE4.[3][5] These enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in intracellular signal transduction.[5]

Receptor Binding Affinity and Inhibitory Potency

Table 1: Theophylline Binding Affinity (Ki) for Adenosine Receptor Subtypes

| Receptor Subtype | Species | Radioligand | Ki (nM) |

| A1 | Rat Brain | [3H]CHA | 13,000 |

| A2A | Rat Striatum | [3H]CGS 21680 | 15,000 |

| A2B | Human | - | >10,000 |

| A3 | Human | [125I]AB-MECA | >10,000 |

-

Data for theophylline is presented as a proxy for this compound. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand.

-

[3H]CHA = [3H]N6-cyclohexyladenosine; [3H]CGS 21680 = [3H]-2-[p-(2-carboxyethyl)phenethylamino]-5'-N-ethylcarboxamidoadenosine; [125I]AB-MECA = [125I]-N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide.

Table 2: Theophylline Inhibitory Potency (IC50) against Phosphodiesterase Isoforms

| PDE Isoform | Species/Tissue | IC50 (µM) |

| PDE1 | Bovine Brain | 150 |

| PDE2 | Rat Heart | 100 |

| PDE3 | Guinea Pig Heart | 50 |

| PDE4 | Rat Brain | 100 |

| PDE5 | Guinea Pig Lung | 150 |

-

Data for theophylline is presented as a proxy for this compound. IC50 values represent the concentration of the drug that is required for 50% inhibition of the enzyme's activity in vitro.

Signaling Pathways

The pharmacological effects of this compound are mediated through its influence on intracellular signaling cascades, primarily the cyclic AMP (cAMP) pathway.

Adenosine Receptor Antagonism

By blocking A1 and A2B adenosine receptors on airway smooth muscle cells, this compound prevents adenosine-induced bronchoconstriction. A1 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels. A2B receptors, when activated by high concentrations of adenosine, can couple to Gq proteins, activating phospholipase C and leading to an increase in intracellular calcium, which also contributes to smooth muscle contraction. This compound's antagonism at these receptors prevents these downstream signaling events.

Phosphodiesterase Inhibition

Inhibition of PDE enzymes, particularly PDE4, by this compound leads to an accumulation of intracellular cAMP in airway smooth muscle and inflammatory cells.[6] Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets.[7] In smooth muscle cells, this leads to the phosphorylation and inactivation of myosin light chain kinase (MLCK), resulting in smooth muscle relaxation and bronchodilation. In inflammatory cells, elevated cAMP and PKA activation inhibit the release of pro-inflammatory mediators.

Caption: this compound's dual mechanism of action.

Experimental Protocols

The determination of a compound's binding affinity and functional activity at its biological targets is crucial in drug development. The following are detailed methodologies for key experiments used to characterize compounds like this compound.

Radioligand Binding Assay for Adenosine Receptor Affinity (Ki)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the adenosine receptor subtype of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, a fixed concentration of the radiolabeled ligand (e.g., [3H]CHA for A1 receptors) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the same receptor.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Functional cAMP Assay for Phosphodiesterase Inhibition (IC50)

This assay measures the ability of a test compound to inhibit the breakdown of cAMP by phosphodiesterase enzymes, leading to an increase in intracellular cAMP levels.

Methodology:

-

Cell Culture and Treatment:

-

Cells expressing the phosphodiesterase isoform of interest are cultured in appropriate media.

-

The cells are pre-treated with various concentrations of the test compound (this compound).

-

Adenylyl cyclase is then stimulated with an agent like forskolin (B1673556) to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

After a specific incubation period, the cells are lysed to release the intracellular cAMP.

-

The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

In these assays, cAMP from the sample competes with a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody binding sites. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of cAMP in the treated samples is determined from the standard curve.

-

The IC50 value, which is the concentration of the test compound that causes a 50% increase in cAMP levels (or 50% inhibition of PDE activity), is calculated by plotting the cAMP concentration against the test compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for a functional cAMP assay.

Conclusion

This compound is a xanthine derivative that exerts its pharmacological effects primarily through the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes. While specific quantitative binding and inhibition data for this compound are limited, the extensive data available for the structurally and pharmacodynamically similar compound, theophylline, provides a valuable framework for understanding its likely interactions with these biological targets. The dual mechanism of action converges on the modulation of the intracellular cAMP signaling pathway, leading to its bronchodilatory and potential anti-inflammatory effects. Further research is warranted to fully elucidate the specific binding affinities and inhibitory profile of this compound to better characterize its therapeutic potential.

References

- 1. Buy this compound | 314-35-2 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A narrative review of theophylline: is there still a place for an old friend? - Scurek - Journal of Thoracic Disease [jtd.amegroups.org]

- 5. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theophylline suppresses human alveolar macrophage respiratory burst through phosphodiesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New perspectives in cAMP-signaling modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Etamiphylline: A Technical and Historical Review of a Theophylline Derivative

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etamiphylline (B1195060) (7-[2-(diethylamino)ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a synthetic derivative of theophylline (B1681296), developed as a bronchodilator for the treatment of asthma and other respiratory diseases. As a member of the xanthine (B1682287) class of compounds, its intended mechanism of action was centered on the inhibition of phosphodiesterase enzymes and antagonism of adenosine (B11128) receptors, leading to smooth muscle relaxation in the airways. While preclinical studies suggested potential efficacy, subsequent human clinical trials in the 1980s revealed poor to absent bronchodilatory effects compared to its parent compound, theophylline. This led to the cessation of its development for human use in most contexts. This technical guide details the discovery and historical development of this compound, its synthesis, proposed mechanism of action, and the key clinical findings that defined its therapeutic trajectory. It also briefly covers its contemporary use in veterinary medicine.

Discovery and Historical Development

The precise origin of this compound's first synthesis is not clearly documented in readily available literature. However, its development context lies within the broader 20th-century exploration of xanthine derivatives to improve upon the therapeutic profile of theophylline. Theophylline itself was first isolated from tea leaves in 1888 and its bronchodilatory effects were discovered in the 1920s.[1] The primary goals for developing derivatives like this compound were to enhance efficacy, improve solubility, and reduce the significant side effects associated with theophylline, which has a narrow therapeutic window.

This compound, also known by trade names such as Millophylline, emerged as a candidate for treating asthma.[2] The key structural modification is the addition of a 7-(2-diethylaminoethyl) group to the theophylline backbone. This modification was intended to alter its pharmacokinetic and pharmacodynamic properties.

The developmental trajectory of this compound for human use was largely halted by key clinical studies in the mid-1980s. Two notable studies published in The Lancet in 1984 concluded that this compound had a poor bronchodilator effect in asthmatic patients.[3][4] A study by Vazquez et al. found no significant difference between oral this compound and a placebo in asthmatic children.[4] A separate study by Addis reported a similar absence of a significant bronchodilatory effect.[3] These findings effectively curtailed its further development as a primary respiratory therapeutic for humans. Despite its failure in human asthma trials, this compound (often as this compound camsylate) found a niche in veterinary medicine as a respiratory and cardiac stimulant.[2][5]

Chemical Synthesis

This compound is synthesized via the N-alkylation of theophylline. The process involves the substitution at the N7 position of the purine (B94841) ring system.

Experimental Protocol: General Synthesis of this compound

A common synthetic route involves the reaction of theophylline with a 2-(diethylamino)ethyl halide. The following protocol is a generalized representation based on established chemical principles for N-alkylation of xanthines.

Materials:

-

Theophylline

-

2-(diethylamino)ethyl chloride hydrochloride

-

A suitable base (e.g., sodium carbonate, potassium carbonate)

-

An organic solvent (e.g., dioxane, dimethylformamide)

Procedure:

-

Theophylline is dissolved in the chosen organic solvent.

-

A slight molar excess of the base is added to the solution to deprotonate the N7 position of the theophylline, forming the theophyllinate anion.

-

2-(diethylamino)ethyl chloride (often generated in situ from its hydrochloride salt) is added to the reaction mixture.

-

The mixture is heated to reflux (a temperature around 125°C has been cited when using dioxane) and stirred for several hours to allow the nucleophilic substitution reaction to proceed to completion.[2]

-

After cooling, the reaction mixture is filtered to remove inorganic salts.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Figure 1: Generalized workflow for the synthesis of this compound.

Mechanism of Action

As a xanthine derivative, the intended mechanism of action for this compound is analogous to that of theophylline, primarily involving two pathways that lead to bronchodilation.[2]

-

Phosphodiesterase (PDE) Inhibition: Xanthines are non-selective inhibitors of PDE enzymes. By inhibiting PDEs, particularly PDE3 and PDE4 in airway smooth muscle cells, this compound was expected to prevent the breakdown of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the sequestration of intracellular calcium and the relaxation of airway smooth muscle.

-

Adenosine Receptor Antagonism: Xanthines are also antagonists of A1 and A2 adenosine receptors. Adenosine can cause bronchoconstriction in asthmatic patients, partly through its action on mast cells. By blocking these receptors, this compound was hypothesized to prevent adenosine-mediated bronchoconstriction and inflammation.

However, the clinical data suggests that this compound's activity at these targets is significantly weaker than that of theophylline in humans, leading to its lack of efficacy.[2]

Figure 2: Proposed dual mechanism of action for this compound.

Preclinical and Clinical Data

Preclinical Pharmacology

Pharmacodynamic studies, primarily in animals, showed that this compound possesses smooth muscle relaxant properties and acts as a cardiac and respiratory stimulant, similar to theophylline.[2] However, it was noted to have a weaker diuretic effect.[2] Pharmacokinetic studies in horses, dogs, and calves indicated that this compound camsylate was rapidly absorbed and eliminated, with plasma elimination half-lives ranging from approximately 60 to 100 minutes.[2]

| Parameter | Species | Value | Reference |

| Plasma Elimination Half-life | Horse | ~100 minutes | [2] |

| Plasma Elimination Half-life | Dog | ~60 minutes | [2] |

| Plasma Elimination Half-life | Calf | ~60 minutes | [2] |

Table 1: Summary of Preclinical Pharmacokinetic Data for this compound Camsylate.

Clinical Trials

The development of this compound for asthma was effectively terminated by clinical trial results published in 1984. A key study provided a direct comparison with theophylline and a placebo.

Experimental Protocol: Vazquez et al., 1984

-

Study Design: A double-blind, randomized, placebo-controlled clinical trial.[4]

-

Patient Population: 27 asymptomatic asthmatic children with existing airway obstruction.[4]

-

Interventions: Patients received a single oral dose of one of three solutions:

-

This compound: 6.9 mg/kg

-

Theophylline: 6.9 mg/kg

-

Placebo

-

-

Primary Endpoints: Changes in pulmonary function tests, including Forced Expiratory Volume in 1 second (FEV1), Peak Expiratory Flow (PEF), and Maximal Midexpiratory Flow (MMEF), were measured at 1, 2, and 4 hours post-dose.

Results Summary: The study found that theophylline produced a significantly greater improvement in FEV1, PEF, and MMEF compared to both this compound and the placebo at two and four hours post-administration. Crucially, no statistically significant differences in pulmonary function were observed between the group that received this compound and the group that received the placebo.[4] These results indicated a lack of clinically meaningful bronchodilator activity for oral this compound at the dose tested.

| Drug | Dose | Patient Population | Key Outcome vs. Placebo | Key Outcome vs. Theophylline | Reference |

| This compound | 6.9 mg/kg (oral) | Asthmatic Children | No significant difference in FEV1, PEF, MMEF | Significantly less effective in improving FEV1, PEF, MMEF | [4] |

| Theophylline | 6.9 mg/kg (oral) | Asthmatic Children | Significantly greater improvement in FEV1, PEF, MMEF | - | [4] |

Table 2: Summary of Comparative Clinical Trial Data.

Conclusion

The history of this compound serves as an important case study in pharmaceutical development. It represents a rational attempt to modify a known therapeutic agent, theophylline, to create a superior drug. While the structural modification was straightforward, the resulting compound failed to translate its theoretical mechanism of action into clinical efficacy in humans for respiratory diseases. The rigorous comparative clinical trials of the 1980s were decisive in demonstrating its lack of a significant bronchodilator effect, leading to the cessation of its development for this indication. While it did not succeed as a human anti-asthma agent, its pharmacological properties as a respiratory stimulant have allowed it to find a lasting, albeit niche, application in veterinary medicine.

References

- 1. [Theophylline--past present and future] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 314-35-2 [smolecule.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Poor bronchodilator effect of oral this compound in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of Etamiphylline Analogues: A Guide for Drug Development

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction to Etamiphylline (B1195060)

This compound (7-[2-(diethylamino)ethyl]-1,3-dimethyl-purine-2,6-dione) is a synthetic derivative of theophylline (B1681296), a member of the xanthine (B1682287) class of compounds.[1][2] Historically, it has been explored for its potential as a bronchodilator in the treatment of respiratory conditions such as asthma.[3][4] Like other xanthines, its pharmacological effects are primarily attributed to two core mechanisms: antagonism of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE) enzymes.[5][6]

Despite its intended use, clinical trials have shown this compound to have poor to absent bronchodilator effects in humans.[3] This has limited its clinical utility but underscores the importance of understanding the structure-activity relationships (SAR) of the xanthine scaffold to develop more effective analogues. Direct pharmacological studies on a wide range of this compound analogues are limited in publicly available literature. Therefore, this guide will focus on the well-documented SAR of the broader class of N7-substituted xanthine and theophylline derivatives to infer the relationships applicable to the development of novel this compound analogues.

Core Mechanisms of Action

The therapeutic potential of this compound and its analogues is rooted in their interaction with two key cellular signaling pathways.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates various physiological processes by activating four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. In the airways, adenosine can promote bronchoconstriction.[5] Xanthine derivatives, including this compound, act as competitive antagonists at these receptors, thereby blocking the effects of adenosine and promoting bronchodilation. The affinity and selectivity of analogues for different adenosine receptor subtypes are highly dependent on the substitutions at the N1, N3, N7, and C8 positions of the xanthine core.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[5] By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of these second messengers. In bronchial smooth muscle, elevated cAMP levels lead to muscle relaxation and bronchodilation.[5] Theophylline, the parent compound of this compound, is a non-selective PDE inhibitor.[6] Developing analogues with selectivity for specific PDE isoenzymes (e.g., PDE4) is a key goal in modern drug discovery to enhance efficacy and reduce side effects.

Structure-Activity Relationships (SAR) of the Xanthine Scaffold

The pharmacological profile of a xanthine derivative is determined by the nature and position of its substituents. The general xanthine scaffold has four key positions for modification: N1, N3, N7, and C8.

Quantitative SAR Data

The following tables summarize quantitative data from studies on various xanthine derivatives, providing insights into the effects of different substituents.

Table 1: SAR at Adenosine A1 and A2A Receptors

| Compound/Substitution | Target | Activity (Ki, nM) | Reference |

| 1,3-Dipropyl-8-phenylxanthine | A1 | 2.5 | [7] |

| 1,3-Dipropyl-8-(p-sulfophenyl)xanthine | A1 | 1300 | [7] |

| 1,3-Dipropyl-8-(2-amino-4-chlorophenyl)xanthine | A1 | 0.022 | [7][8] |

| 1,3,7-Trimethyl-8-(3-chlorostyryl)xanthine | A2A | 54 | [9] |

| 1,3-Dipropyl-7-methyl-8-(3,5-dimethoxystyryl)xanthine | A2A | 24 | [9] |

Summary: Substitutions at the C8 position dramatically influence adenosine receptor affinity. Large, aromatic groups like a substituted phenyl or styryl ring significantly increase potency.[7][9] For A1 receptors, 1,3-dipropyl substitutions are more potent than the 1,3-dimethyl pattern found in theophylline and this compound.[7]

Table 2: SAR for A2B Receptor Affinity

| Compound/Substitution | Target | Activity (Ki, nM) | Reference |

| 1-Allyl-3-methyl-8-phenylxanthine | Human A2B | 37 | [10] |

| 1,3-Dipropyl-8-(p-carboxyphenyl)xanthine | Human A2B | 2100 | [10] |

| N-(4-cyanophenyl)-2-[4-(...1,3-dipropyl...purin-8-yl)phenoxy]acetamide | Human A2B | 10 (High Selectivity) | [10] |

Summary: For the human A2B receptor, a larger alkyl group at the N1 position compared to the N3 position appears to favor affinity.[10] Complex substitutions at the C8 position can yield highly potent and selective A2B antagonists.[10]

Table 3: SAR for PDE Inhibition

| Compound/Substitution | Target | Activity | Reference |

| Butylxanthine (N3-butyl) | PDE | Potent Inhibitor | [11] |

| Propylxanthine (N3-propyl) | PDE | Moderate Inhibitor | [11] |

| General Alkylxanthines | PDE IV | Good correlation between N1/N3 alkyl distance and activity | [12] |

Summary: The nature of alkyl groups at the N1 and N3 positions is crucial for PDE inhibition. A good correlation exists between the length of the alkyl chain at N3 and the inhibitory constant (Ki) for PDE.[11] Furthermore, the spatial distance between the N1 and N3 alkyl groups is a key determinant of PDE IV inhibitory activity.[12]

Key Experimental Protocols

The SAR data presented are derived from specific biochemical and pharmacological assays. Below are generalized methodologies for two key experiments.

Protocol: Adenosine Receptor Binding Assay

This assay quantifies the affinity of a test compound for a specific adenosine receptor subtype.

-

Membrane Preparation: Cell membranes expressing the target human adenosine receptor (e.g., A1, A2A) are prepared from cultured cell lines (e.g., HEK-293).

-